molecular formula C34H56NO2PS B12499261 N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide

N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12499261
M. Wt: 573.9 g/mol
InChI Key: GWINWJLUPIKHDB-UHFFFAOYSA-N
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Description

N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of tert-butyl, methoxy, phosphanyl, and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the sulfinamide group under controlled conditions to ensure the desired stereochemistry and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes or other metalloproteins. Additionally, the sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which confer specific reactivity and binding properties. The presence of both tert-butyl and phosphanyl groups enhances its steric and electronic characteristics, making it a valuable compound for specialized applications in catalysis and material science .

Properties

Molecular Formula

C34H56NO2PS

Molecular Weight

573.9 g/mol

IUPAC Name

N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C34H56NO2PS/c1-30(2,3)25-21-23(22-26(29(25)37-16)31(4,5)6)28(35-39(36)34(13,14)15)24-19-17-18-20-27(24)38(32(7,8)9)33(10,11)12/h17-22,28,35H,1-16H3

InChI Key

GWINWJLUPIKHDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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